molecular formula C18H19N5O B251161 N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide

Numéro de catalogue B251161
Poids moléculaire: 321.4 g/mol
Clé InChI: BNALZWFZCXJAHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, and it has been shown to have a range of biochemical and physiological effects.

Mécanisme D'action

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 activates the sGC enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By activating sGC, N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 increases the production of cGMP, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its effects on pulmonary vascular function, N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been shown to improve endothelial function, reduce inflammation, and inhibit platelet aggregation. N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has several advantages as a research tool. It is a highly specific sGC activator, and it has been extensively studied in animal models of disease. However, there are also limitations to its use in lab experiments. N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 is a relatively complex molecule, and its synthesis can be challenging. Additionally, its effects can be dose-dependent, and it may have off-target effects at high concentrations.

Orientations Futures

There are several areas of research that could be explored in the future with regard to N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272. One potential direction is the development of more efficient synthesis methods for N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 and related compounds. Another area of research is the investigation of the potential therapeutic applications of N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 in other disease contexts, such as neurodegenerative diseases and cancer. Additionally, further studies are needed to better understand the mechanisms underlying the effects of N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272, including its effects on downstream signaling pathways and its potential off-target effects.

Méthodes De Synthèse

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been described in several research articles. One of the most common methods involves the reaction of 4-bromo-1,1'-biphenyl with 2-butyl-1H-tetrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-amino-N,N-dimethylbenzamide to yield N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272.

Applications De Recherche Scientifique

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension. N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been shown to improve pulmonary vascular function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.

Propriétés

Formule moléculaire

C18H19N5O

Poids moléculaire

321.4 g/mol

Nom IUPAC

N-(2-butyltetrazol-5-yl)-4-phenylbenzamide

InChI

InChI=1S/C18H19N5O/c1-2-3-13-23-21-18(20-22-23)19-17(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,21,24)

Clé InChI

BNALZWFZCXJAHQ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

SMILES canonique

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.